molecular formula C10H17ClN2 B2860479 3-Tert-butylbenzene-1,2-diamine hydrochloride CAS No. 1909348-58-8

3-Tert-butylbenzene-1,2-diamine hydrochloride

Cat. No.: B2860479
CAS No.: 1909348-58-8
M. Wt: 200.71
InChI Key: SBNIDIXXYSYYBY-UHFFFAOYSA-N
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Description

3-Tert-butylbenzene-1,2-diamine hydrochloride (CAS 1909348-58-8) is a high-value chemical building block with the molecular formula C 10 H 17 ClN 2 and a molecular weight of 200.71 g/mol . This compound, identified by its unique SMILES structure CC(C)(C)c1cccc(N)c1N.Cl, serves as a critical intermediate in organic synthesis and pharmaceutical research . The sterically hindered tert-butyl group adjacent to the diamine functionality makes this compound particularly valuable for constructing complex molecular architectures, potentially for use in ligand development and the synthesis of specialty chemicals . As a key precursor, it enables researchers to explore novel compounds in various fields, including materials science and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in multiple quantities, with standard packaging options ranging from 50mg to 1g, subject to stock availability . Proper storage conditions are recommended to maintain the integrity and stability of the material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIDIXXYSYYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

The tert-butyl group is introduced via Friedel-Crafts alkylation, a method validated in analogous systems. For example, 5-tert-butylisophthaloyl dichloride synthesis employs AlCl₃-catalyzed alkylation of benzene derivatives with tert-butyl chloride. Adapting this approach:

  • Alkylation : Reacting 1,2-diaminobenzene with tert-butyl chloride in the presence of AlCl₃ yields 3-tert-butyl-1,2-diaminobenzene.
  • Hydrochlorination : Treating the free base with HCl gas in ethanol precipitates the hydrochloride salt.

Key challenges include regioselectivity control and avoiding over-alkylation. Source reports 82–96% yields for tert-butyl-functionalized aromatic intermediates under similar conditions, suggesting optimized AlCl₃ stoichiometry (1:1.2 substrate:catalyst ratio) and reaction times (1–2 hours).

Nitro Reduction Pathway

An alternative route involves nitration followed by reduction:

  • Nitration : 3-Tert-butylbenzene undergoes directed nitration at the 1,2-positions using HNO₃/H₂SO₄.
  • Catalytic Hydrogenation : The dinitro intermediate is reduced to the diamine using H₂/Pd-C in ethanol.
  • Salt Formation : The diamine is treated with concentrated HCl to form the hydrochloride salt.

Source demonstrates analogous reductions of nitro groups in diaminocyclohexane derivatives with >90% efficiency using Pd-based catalysts. Reaction conditions (25–50°C, 1–3 atm H₂) and catalyst loading (5–10 wt%) are critical for minimizing side reactions.

Optimization of Hydrochlorination

Solvent and Stoichiometry

Hydrochlorination efficiency depends on proton availability and solubility:

  • Solvent Choice : Ethanol and methanol are preferred due to high HCl solubility. Source specifies ethanol as the solvent for final isolation.
  • Acid Equivalents : Stoichiometric HCl (1:1 molar ratio) ensures complete salt formation without excess acid impurities.

Crystallization and Purity Control

Post-reaction purification involves:

  • Cooling Crystallization : Slow cooling of the ethanol-HCl mixture yields crystalline product.
  • Recrystallization : Re-dissolving in hot ethanol (78°C) followed by activated charcoal treatment achieves ≥95% purity.

Source corroborates this with a reported molecular weight of 200.71 g/mol for the purified hydrochloride salt.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The free base (CAS 28458-68-6) shows aromatic protons at δ 6.7–7.1 ppm and tert-butyl singlet at δ 1.3 ppm. Protonation shifts amine signals downfield (δ 8.2–8.5 ppm).
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm diamine structure.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the hydrochloride salt with retention time = 6.2 minutes. Source specifies 95% purity by area normalization.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Route Nitro Reduction Route
Yield 75–85% 60–70%
Reaction Steps 2 3
Byproduct Formation Polyalkylation Incomplete Reduction
Scalability High (kg-scale) Moderate (100 g)

The Friedel-Crafts method offers higher efficiency but requires strict temperature control to prevent decomposition. The nitro reduction pathway, while longer, avoids strong Lewis acids, simplifying waste management.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : tert-Butyl chloride ($0.8/g) vs. HNO₃ ($0.2/g).
  • Catalyst Recycling : AlCl₃ recovery (80–90%) reduces costs by 30% in the Friedel-Crafts route.

Emerging Methodologies

Enzymatic Amination

Preliminary studies suggest Pseudomonas putida transaminases can catalyze diamine formation from ketone precursors, though yields remain low (20–30%) compared to classical methods.

Flow Chemistry Approaches

Microreactor systems enable continuous HCl salt formation with 99% conversion in <5 minutes residence time, as demonstrated for related aromatic diamines.

Chemical Reactions Analysis

3-Tert-butylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-Tert-butylbenzene-1,2-diamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes or receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Tert-butylbenzene-1,2-diamine hydrochloride with structurally analogous benzene-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Molecular Formula Substituents Melting Point Solubility Purity Methods Applications
This compound C₁₀H₁₇N₂·HCl tert-butyl (3-position) Not reported Polar solvents NMR, elemental analysis, chromatography Heterocyclic synthesis
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride C₇H₉ClN₂·HCl chloro (4-), methyl (3-) Not reported Moderate NMR, recrystallization Pharmaceutical intermediates
N1,N2-Dimethylbenzene-1,2-diamine C₈H₁₂N₂ methyl (N1, N2) Not reported Organic solvents Melting point, spectroscopy Ligand synthesis, catalysis
3-Methoxybenzene-1,2-diamine C₇H₁₀N₂O methoxy (3-position) Not reported Polar solvents Chromatography, NMR Dye synthesis, polymer chemistry
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine hydrochloride C₁₁H₁₂ClN₃·HCl quinoline (7-Cl), ethyl linker Not reported DMSO, water NMR, elemental analysis Antiparasitic agents

Key Comparisons :

Chloro and methoxy groups in analogs (e.g., 4-Chloro-3-methyl and 3-Methoxy derivatives) enhance electronic effects, influencing redox properties and binding affinity in medicinal applications .

Solubility: Hydrochloride salts (e.g., 3-Tert-butyl and 4-Chloro-3-methyl derivatives) exhibit improved water solubility compared to non-salt forms (e.g., N1,N2-Dimethylbenzene-1,2-diamine) due to ionic character . Bulky tert-butyl groups may reduce solubility in non-polar solvents compared to linear alkyl substituents .

Synthetic Utility: this compound is preferred for synthesizing sterically hindered heterocycles, such as substituted benzimidazoles, which are relevant in drug discovery . Ethane-1,2-diamine derivatives (e.g., N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine hydrochloride) are tailored for metal coordination in antiparasitic agents .

Purity and Characterization :

  • All compounds rely on NMR (1H/13C) and elemental analysis for purity validation . Melting points are less consistently reported, likely due to hygroscopicity of hydrochloride salts .

Research Findings :

  • This compound has been utilized in synthesizing benzo[d]imidazole derivatives via reactions with isocyanates/isothiocyanates, achieving >95% purity through recrystallization and chromatography .
  • 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride is a precursor in molluscicidal agents, with its chloro group enhancing bioactivity against parasites .
  • N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine hydrochloride demonstrated potent activity against Trypanosoma cruzi, attributed to the chloroquinoline moiety improving membrane permeability .

Biological Activity

3-Tert-butylbenzene-1,2-diamine hydrochloride is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of tert-butyl groups and amino functionalities, allows it to interact with various biological targets, making it valuable for synthesizing biologically active molecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C10H16N2·HCl
  • Molecular Weight : 196.71 g/mol
  • CAS Number : 68176-57-8

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in biological systems. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The tert-butyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been evaluated for their potential therapeutic effects against several diseases, including cancer and infectious diseases.

Case Studies

  • Antitubercular Activity : Research has shown that derivatives of 3-tert-butylbenzene-1,2-diamine exhibit significant antitubercular activity. Compounds modified at specific positions on the benzene ring demonstrated varying degrees of efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 100 µg/mL .
  • CYP Enzyme Inhibition : The compound has been investigated for its role as a cytochrome P450 (CYP) enzyme inhibitor. Specifically, it has been identified as a CYP1A2 inhibitor while not affecting other CYP enzymes such as CYP2C19 and CYP3A4 . This selectivity can be advantageous in drug development to minimize potential drug-drug interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularMIC values from 1.5 to 100 µg/mL
CYP Enzyme InhibitionInhibits CYP1A2
Cell Membrane PermeabilityEnhanced due to tert-butyl group

Research Findings

Recent studies indicate that the biological activity of this compound can be attributed to its structural characteristics:

  • Lipophilicity : The tert-butyl group increases the compound's lipophilicity, improving its ability to cross cellular membranes.
  • Hydrogen Bonding : The amino groups facilitate interactions with various biological targets through hydrogen bonding.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-tert-butylbenzene-1,2-diamine hydrochloride?

  • Methodological Answer : Multi-step synthesis optimization can be achieved using factorial design (e.g., varying temperature, solvent polarity, and catalyst loading). Statistical methods like response surface methodology (RSM) minimize experimental runs while identifying critical parameters. Post-synthesis, purity is validated via HPLC (≥98%) and structural confirmation via NMR/FT-IR .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify tert-butyl substitution and aromatic proton environments.
  • Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z matching C₁₀H₁₅ClN₂⁺).
  • XRD for crystallinity analysis and chloride counterion validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C).
  • pH-dependent UV-Vis spectroscopy (e.g., 240–400 nm range) to monitor spectral shifts in acidic/alkaline buffers.
  • Store samples at –20°C in anhydrous conditions to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA calculates activation energies for nucleophilic substitutions (e.g., amide bond formation). Pair with molecular dynamics simulations to assess solvent effects (e.g., DMF vs. THF) .

Q. What analytical approaches resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
  • In-situ FT-IR to track reactive intermediates during derivatization.
  • LC-MS/MS fragmentation patterns to distinguish regioisomers .

Q. What mechanistic insights guide the design of regioselective reactions involving the diamine moiety?

  • Methodological Answer :

  • Kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., tert-butyl steric effects).
  • Hammett plots to correlate substituent electronic effects with reaction rates.
  • Use chiral HPLC to evaluate enantioselectivity in asymmetric catalysis .

Q. How do researchers address purification challenges for polar derivatives of this hydrochloride salt?

  • Methodological Answer :

  • Ion-exchange chromatography to separate charged byproducts.
  • Recrystallization in ethanol/water mixtures (7:3 v/v) to enhance crystal lattice stability.
  • Monitor conductivity during reverse-phase HPLC to detect residual chloride ions .

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